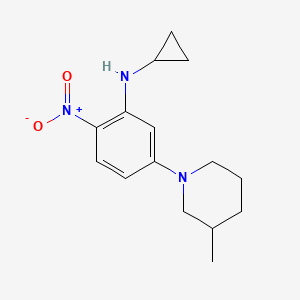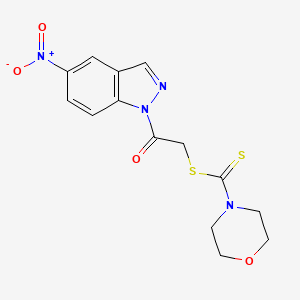![molecular formula C23H26N4O4S B15283861 [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide](/img/structure/B15283861.png)
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a nitrobenzylidene group, a hydrazono group, a dimethylbicycloheptane core, and a phenylmethanesulfonamide moiety.
Vorbereitungsmethoden
The synthesis of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized via a Diels-Alder reaction involving a furan and an olefinic dienophile . The nitrobenzylidene hydrazono group is then introduced through a condensation reaction with 4-nitrobenzaldehyde and hydrazine . The final step involves the sulfonamide formation by reacting the intermediate with phenylmethanesulfonyl chloride under basic conditions .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The hydrazono group can be reduced to a hydrazine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
[2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzylidene group can interact with nucleophilic sites on proteins, potentially inhibiting their function. The hydrazono group can form stable complexes with metal ions, affecting various biochemical pathways. The sulfonamide moiety can interact with enzymes, inhibiting their activity by mimicking the natural substrate .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[2.2.1]hept-1-yl]-N-phenylmethanesulfonamide include:
Nitrobenzylidenesulfenimines: These compounds also contain a nitrobenzylidene group and have been shown to have high antioxidant and membrane-protective activities.
1,7,7-trimethyl-bicyclo[2.2.1]heptane derivatives: These compounds have similar bicyclic structures and have been studied for their anticonvulsant, hypoglycemic, and anti-inflammatory potential.
N-(3-phenylbicyclo[2.2.1]hept-2-yl)-N-ethylamine: This compound has a similar bicyclic core and has been synthesized for its potential therapeutic applications.
The uniqueness of [2-({4-nitrobenzylidene}hydrazono)-7,7-dimethylbicyclo[22
Eigenschaften
Molekularformel |
C23H26N4O4S |
|---|---|
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
1-[(2E)-7,7-dimethyl-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1-bicyclo[2.2.1]heptanyl]-N-phenylmethanesulfonamide |
InChI |
InChI=1S/C23H26N4O4S/c1-22(2)18-12-13-23(22,16-32(30,31)26-19-6-4-3-5-7-19)21(14-18)25-24-15-17-8-10-20(11-9-17)27(28)29/h3-11,15,18,26H,12-14,16H2,1-2H3/b24-15+,25-21+ |
InChI-Schlüssel |
ARXHPADNWROMPT-GFUUNDCYSA-N |
Isomerische SMILES |
CC1(C2CCC1(/C(=N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])/C2)CS(=O)(=O)NC4=CC=CC=C4)C |
Kanonische SMILES |
CC1(C2CCC1(C(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])C2)CS(=O)(=O)NC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15283778.png)
![2-(3,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B15283781.png)
![3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283782.png)
methyl]-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B15283789.png)
![4-[3-(4-Morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(2-thienyl)quinoline](/img/structure/B15283797.png)
![{2-[(Butylamino)methyl]phenoxy}acetic acid](/img/structure/B15283803.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B15283807.png)
![N-ethyl-N-{[6-(2-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283811.png)
![Methyl 4-{[(3-chlorophenyl)acetyl]amino}benzoate](/img/structure/B15283819.png)

![methyl 2-{5-[1-(methylamino)cyclopentyl]-1H-tetraazol-1-yl}benzoate](/img/structure/B15283838.png)
![2-[2-(4-chloroanilino)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B15283854.png)
![N-ethyl-N-{[6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}ethanamine](/img/structure/B15283869.png)

